molecular formula C19H19NO4 B2738355 Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)benzoate CAS No. 155959-66-3

Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)benzoate

Cat. No.: B2738355
CAS No.: 155959-66-3
M. Wt: 325.364
InChI Key: UUFUZPJGYWTQBH-UHFFFAOYSA-N
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Description

Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)benzoate is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a benzoate ester linked to a 6,7-dimethoxy-3,4-dihydroisoquinoline moiety. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)benzoate typically involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with methyl 2-bromobenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or the aromatic ring.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)benzoate involves its interaction with specific molecular targets, such as sigma-2 receptors. These receptors are transmembrane proteins that play a role in intracellular calcium regulation and cholesterol homeostasis. The compound acts as a ligand, binding to the sigma-2 receptor and modulating its activity, which can lead to analgesic and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)benzoate is unique due to its specific structural features, which confer distinct biological activities. Its ability to selectively bind to sigma-2 receptors and modulate their activity sets it apart from other isoquinoline derivatives .

Properties

IUPAC Name

methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-22-16-10-12-8-9-20-18(15(12)11-17(16)23-2)13-6-4-5-7-14(13)19(21)24-3/h4-7,10-11H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUFUZPJGYWTQBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2C3=CC=CC=C3C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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